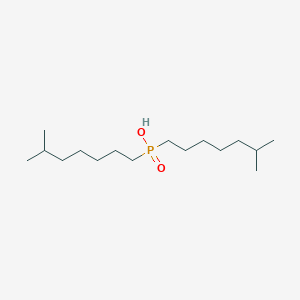

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID

描述

准备方法

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID can be synthesized through several methods. One common synthetic route involves the reaction of sodium hypophosphite hydrate with di-tert-butyl peroxide and acetic acid at 135°C for 30 hours . The reaction mixture is then processed to obtain the desired product with a high yield and purity . Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands .

化学反应分析

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diisooctylphosphinic acid can lead to the formation of phosphine oxides .

科学研究应用

Metal Extraction

1.1 Acidic Extractant

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID is widely recognized for its effectiveness as an acidic extractant in the separation and purification of metal ions, particularly nickel and cobalt. Its ability to selectively bind to specific metal ions makes it valuable in hydrometallurgy, where it facilitates the recovery of metals from ores and waste materials.

1.2 Mechanism of Action

The extraction process typically involves the formation of metal-ligand complexes that enhance the solubility of metal ions in organic solvents. This property allows for efficient separation from aqueous solutions, making it a crucial component in processes such as solvent extraction and ion exchange.

Nanocrystal Synthesis

2.1 Role as a Ligand

In the synthesis of semiconductor nanocrystals, this compound acts as a ligand that stabilizes the nanocrystals during formation. It has been specifically noted for its role in synthesizing magic-sized cadmium selenide (CdSe) and cadmium telluride (CdTe) nanocrystals, which are essential for various optoelectronic applications.

2.2 Stabilization of Nanocrystals

The compound's ability to stabilize nanocrystals is attributed to its steric and electronic properties, which help maintain the size and shape of the particles during synthesis. This stabilization is critical for achieving desirable optical properties necessary for applications in photovoltaics and light-emitting devices.

Optoelectronic Applications

3.1 Enhancing Performance of Perovskite Devices

This compound has shown potential in enhancing the efficiency and stability of perovskite light-emitting diodes (LEDs). It facilitates ligand exchange processes that improve the integration of nanocrystals into optoelectronic devices, thus contributing to advancements in LED technology.

3.2 Room Temperature Synthesis

The compound is also involved in the room temperature synthesis of lead bromide perovskite nanocrystals, simplifying the fabrication process while maintaining high performance. This application is significant as it reduces energy consumption and increases production scalability in manufacturing processes.

Case Studies

5.1 Metal Ion Recovery

A study highlighted the use of this compound in recovering nickel from industrial effluents. The compound demonstrated a high selectivity for nickel ions over other metals, achieving a recovery rate exceeding 90% under optimized conditions.

5.2 Nanocrystal Synthesis

In another case study focused on CdSe nanocrystals, researchers reported that using this compound resulted in uniform particle sizes with enhanced photoluminescence properties compared to traditional ligands like oleic acid. This improvement underscores the compound's effectiveness in producing high-quality nanomaterials.

作用机制

The mechanism of action of diisooctylphosphinic acid involves its ability to form stable complexes with metal ions . This is achieved through the coordination of the phosphorus atom with the metal ion, leading to the formation of a stable complex . The molecular targets and pathways involved in this process depend on the specific metal ion and the conditions under which the reaction occurs .

相似化合物的比较

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID can be compared with other similar compounds such as dihexylphosphinic acid and dioctylphosphinic acid . While all these compounds are used as extractants in metal separation processes, diisooctylphosphinic acid is unique due to its higher extraction efficiency and stability . The similar compounds include:

- Dihexylphosphinic acid

- Dioctylphosphinic acid

- Dibutylphosphinic acid

生物活性

Bis(6-methylheptyl)phosphinic acid is a phosphinic acid derivative noted for its potential biological activities. This compound belongs to a class of organophosphorus compounds that have garnered interest due to their diverse applications in biochemistry, pharmacology, and environmental science. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Chemical Formula : C₁₆H₃₅O₂P

- Molecular Weight : 278.35 g/mol

- CAS Number : 13629073

Phosphinic acids, including this compound, typically function by interacting with various biological targets, such as enzymes and receptors. The compound's structure allows it to mimic substrate interactions in enzymatic reactions, particularly those involving metalloproteinases and other hydrolytic enzymes.

Enzyme Inhibition

Research indicates that phosphinic acids can serve as effective enzyme inhibitors. For example, this compound may inhibit urease activity, which is crucial in treating infections caused by urealytic bacteria like Helicobacter pylori . The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access.

Table 1: Inhibitory Activities of this compound and Analogues

| Compound | Enzyme Target | IC₅₀ (µM) |

|---|---|---|

| This compound | Urease from Sporosarcina | 0.36 |

| Aminomethyl(1-n-hexyl)phosphinic acid | Urease from Proteus mirabilis | 0.108 |

| Other analogues | Various | Varies |

Case Studies and Research Findings

-

Inhibition of Ureases :

A study demonstrated that this compound effectively inhibited ureases from Sporosarcina pasteurii and Proteus mirabilis. The compound exhibited a Ki value of approximately 0.36 µM against urease from Sporosarcina, indicating strong inhibitory potential . -

Potential Therapeutic Applications :

Due to its ability to inhibit ureases, this compound is being explored as a therapeutic agent for treating infections related to urealytic bacteria. The structural modifications of phosphinic acids have shown promise in enhancing their potency and selectivity against specific bacterial strains . -

Biochemical Applications :

Phosphinic acids have been utilized in various biochemical applications, including their role as pro-drugs that convert into bioactive forms in vivo. This property enhances their therapeutic efficacy while minimizing potential side effects .

Safety and Toxicity

While this compound shows considerable biological activity, understanding its safety profile is crucial for therapeutic applications. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to ensure safety for human use .

属性

IUPAC Name |

bis(6-methylheptyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O2P/c1-15(2)11-7-5-9-13-19(17,18)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNVBFGHGMAMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCP(=O)(CCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545423 | |

| Record name | Bis(6-methylheptyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27661-42-3 | |

| Record name | Bis(6-methylheptyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diisooctylphosphinic acid interact with nanocrystals during synthesis?

A: Diisooctylphosphinic acid acts as a capping ligand during nanocrystal synthesis. [, , ] It binds to the surface of the nanocrystals, effectively passivating them. This interaction influences the growth pattern of the nanocrystals, often leading to the formation of "magic-sized" nanocrystals with specific, discrete sizes. [, , ]

Q2: What makes Diisooctylphosphinic acid particularly interesting for controlling nanocrystal size?

A: Unlike some other ligands, Diisooctylphosphinic acid, in conjunction with coordinating solvents like hexadecylamine, promotes quantized growth. [, ] This means that only nanocrystals of specific sizes are allowed to grow, leading to a more homogeneous sample. Notably, Diisooctylphosphinic acid has been shown to facilitate the synthesis of larger magic-sized CdSe and CdTe nanocrystals compared to previously reported methods. [, ]

Q3: Are there any drawbacks to using Diisooctylphosphinic acid as a capping ligand?

A: One observed limitation is that Diisooctylphosphinic acid-capped nanocrystals tend to exhibit low emission quantum yields, often less than 1%. [] Photoluminescence studies suggest that the band edge absorption of these nanocrystals is significantly quenched. [] This low emission efficiency might limit their applications in areas requiring strong luminescence.

Q4: What is the role of Diisooctylphosphinic acid in the extraction of neodymium?

A: Diisooctylphosphinic acid (CYANEX 272) functions as a carrier molecule in emulsion liquid membrane (ELM) processes for extracting neodymium. [] This technique offers a potential alternative to traditional solvent extraction, with advantages such as reduced solvent consumption and higher extraction efficiency. The Diisooctylphosphinic acid selectively binds to neodymium ions, facilitating their transfer across the membrane and separation from other elements. []

Q5: Has the solubility of Diisooctylphosphinic acid complexes been investigated?

A: Research has explored the solubility of copper complexes with Diisooctylphosphinic acid in supercritical CO2. [] The study aimed to understand the factors influencing the solubility of metal-ligand complexes in supercritical fluids, with potential applications in areas like metal extraction and material processing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。